AHR antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

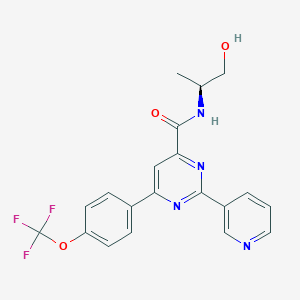

N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-3-yl-6-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3/c1-12(11-28)25-19(29)17-9-16(26-18(27-17)14-3-2-8-24-10-14)13-4-6-15(7-5-13)30-20(21,22)23/h2-10,12,28H,11H2,1H3,(H,25,29)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSGBPKFVJOAIZ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of AHR Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) has emerged as a significant target in drug discovery, particularly in the fields of oncology and immunology. Its modulation can influence a variety of cellular processes, making the development of specific antagonists a key area of research. This technical guide provides a comprehensive overview of the discovery and synthesis of AHR antagonist 2, a potent inhibitor of the AHR signaling pathway. Detailed experimental protocols for its chemical synthesis and biological characterization are presented, along with a summary of its activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel AHR-targeting therapeutics.

Introduction to the Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1] Initially recognized for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now understood to be a key regulator of diverse physiological and pathological processes.[1][2] These include immune responses, cellular differentiation, and stem cell maintenance.[1]

The AHR signaling pathway is initiated by the binding of a ligand to the receptor in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR into the nucleus. Inside the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Given the role of aberrant AHR signaling in diseases such as cancer and autoimmune disorders, there is significant interest in the development of small molecule antagonists that can inhibit this pathway.

Discovery of this compound

This compound, identified as N-((S)-1-hydroxypropan-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)pyrimidine-4-carboxamide , emerged from a discovery program focused on identifying novel 2-hetarylpyrimidine-4-carboxamide derivatives as potent AHR inhibitors. This compound is specifically cited as "Example 1" in patent WO2019101641A1.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C20H17F3N4O3 | MedchemExpress, TargetMol |

| Molecular Weight | 418.37 g/mol | MedchemExpress, TargetMol |

| CAS Number | 2338747-54-7 | MedchemExpress, TargetMol |

| Human AHR IC50 | 0.885 nM | DC Chemicals, MedchemExpress |

| Mouse AHR IC50 | 2.03 nM | DC Chemicals, MedchemExpress |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates.

Synthesis of Intermediate 1: 2-(5-bromopyridin-2-yl)pyrimidine-4-carboxylic acid

To a solution of 2-(5-bromopyridin-2-yl)-4-methylpyrimidine (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water is added sodium periodate (4.0 eq) and ruthenium(III) chloride hydrate (0.02 eq). The reaction mixture is stirred at room temperature until completion. The crude product is then purified to yield 2-(5-bromopyridin-2-yl)pyrimidine-4-carboxylic acid.

Synthesis of Intermediate 2: 2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)pyrimidine-4-carboxylic acid

A mixture of 2-(5-bromopyridin-2-yl)pyrimidine-4-carboxylic acid (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst in a suitable solvent is heated under an inert atmosphere. Upon completion, the reaction is worked up to isolate 2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)pyrimidine-4-carboxylic acid.

Final Synthesis of this compound

To a solution of 2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)pyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent, a coupling agent such as HATU (1.2 eq) and a base like triethylamine (2.0 eq) are added. The mixture is stirred for a short period before the addition of (S)-2-aminopropan-1-ol (1.1 eq). The reaction is stirred at room temperature until completion. The final product, N-((S)-1-hydroxypropan-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)pyrimidine-4-carboxamide, is then purified by chromatography.

Biological Evaluation: Experimental Protocols

The inhibitory activity of this compound was determined using a cell-based reporter gene assay.

AHR Reporter Gene Assay

Objective: To determine the in vitro potency of this compound in inhibiting AHR signaling.

Cell Line: A human hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of a DRE-containing promoter.

Protocol:

-

Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium.

-

Treatment: Treat the cells with the various concentrations of this compound for a specified pre-incubation period (e.g., 1 hour).

-

Agonist Challenge: Following pre-incubation, add a known AHR agonist (e.g., TCDD or a synthetic agonist like MeBio) at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubation: Incubate the plates for a further period (e.g., 24 hours) to allow for reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathways and Experimental Workflow

AHR Signaling Pathway

The following diagram illustrates the canonical AHR signaling pathway and the point of intervention for an antagonist.

Caption: AHR signaling pathway and antagonist intervention.

Experimental Workflow for Discovery and Evaluation

The logical flow from compound synthesis to biological evaluation is depicted below.

Caption: Workflow for synthesis and evaluation of this compound.

Conclusion

This compound represents a potent and specific inhibitor of the Aryl Hydrocarbon Receptor signaling pathway. The synthetic route is well-defined, and the biological activity has been robustly characterized using established in vitro assays. This technical guide provides the foundational information necessary for the synthesis and further investigation of this compound and its analogs. The detailed protocols and structured data presentation are intended to facilitate the research and development efforts of scientists working to develop novel therapeutics targeting the AHR.

References

A Technical Guide to Aryl Hydrocarbon Receptor (AHR) Antagonist Target Validation

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core principles and methodologies involved in the target validation of Aryl Hydrocarbon Receptor (AHR) antagonists. The AHR, a ligand-activated transcription factor, has emerged as a compelling therapeutic target in oncology and immunology due to its complex roles in cellular processes and disease pathogenesis.

Introduction: The Aryl Hydrocarbon Receptor (AHR) in Health and Disease

The Aryl Hydrocarbon Receptor is a member of the basic helix-loop-helix (bHLH)/Per-Arnt-Sim (PAS) superfamily of transcription factors.[1] It functions as a sensor for a wide array of small molecules, including environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), dietary components, and endogenous metabolites, most notably tryptophan derivatives like kynurenine.[2][3][4] While historically studied in the context of toxicology, AHR is now recognized for its critical roles in development, immunity, and cellular homeostasis.[5]

The Canonical AHR Signaling Pathway

In its inactive state, AHR resides in the cytoplasm within a protein complex that includes Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23. Upon binding to a ligand, the AHR undergoes a conformational change, sheds its chaperone proteins, and translocates into the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription. Key target genes of this canonical pathway include cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in metabolizing AHR ligands, and the AHR Repressor (AHRR), which creates a negative feedback loop.

The Dichotomous Role of AHR in Cancer

The role of AHR in cancer is complex and context-dependent, with studies describing it as both a tumor suppressor and an oncogene.

-

Oncogenic Role: In many tumors, AHR is constitutively active. This activation, often driven by high levels of the tryptophan metabolite kynurenine in the tumor microenvironment (TME), promotes cancer progression. Activated AHR can enhance tumor cell proliferation, migration, invasion, and metastasis. Furthermore, AHR activation in immune cells within the TME leads to immunosuppression by promoting the generation of regulatory T cells (Tregs), suppressing cytotoxic T cell function, and upregulating immune checkpoint proteins like PD-1.

-

Tumor-Suppressive Role: Conversely, some studies have shown that AHR can act as a tumor suppressor by negatively regulating oncogenic pathways like Wnt/β-catenin and promoting cell differentiation.

This dual functionality underscores the importance of a thorough target validation process, as the therapeutic effect of an AHR antagonist can be highly dependent on the specific cancer type and the characteristics of the tumor microenvironment.

Rationale for AHR Antagonism in Therapeutics

Given the strong evidence for AHR's pro-tumorigenic and immunosuppressive roles in many cancers, inhibiting its activity with an antagonist is a promising therapeutic strategy. By blocking the AHR pathway, antagonists aim to reverse the immunosuppressive TME and inhibit tumor growth, potentially making tumors more susceptible to immune checkpoint inhibitors.

Mechanisms of AHR Antagonists

AHR antagonists can inhibit receptor activity through several mechanisms:

-

Competitive Binding: The antagonist competes with activating ligands (agonists) for the ligand-binding pocket on the AHR protein, preventing the conformational change required for nuclear translocation.

-

Blocking DNA Binding: Some antagonists may allow nuclear translocation but prevent the AHR/ARNT complex from binding to DRE sequences.

-

Promoting Degradation: Certain antagonists can induce the degradation of the AHR protein, thereby reducing its overall cellular levels.

Core Methodologies for AHR Target Validation

A multi-faceted approach combining in vitro and in vivo studies is essential to validate AHR as a therapeutic target for a specific antagonist.

In Vitro Validation Studies

These initial studies are designed to confirm that a compound engages the AHR target and modulates its downstream signaling and cellular functions.

-

3.1.1 Ligand Binding Assays: These assays determine if a compound directly binds to the AHR. A common method is a competitive binding assay using a radiolabeled AHR agonist, such as [³H]TCDD. The antagonist's ability to displace the radioligand is measured, and a Ki (inhibition constant) value is calculated to quantify binding affinity.

-

3.1.2 Reporter Gene Assays: This is a crucial step to demonstrate functional antagonism. Cells (e.g., HepG2 or Hepa1c1c7) are engineered to express a reporter gene, such as luciferase, under the control of a promoter containing DREs. Cells are treated with a known AHR agonist (e.g., TCDD or kynurenine) in the presence or absence of the antagonist. A potent antagonist will inhibit the agonist-induced reporter activity in a dose-dependent manner, allowing for the calculation of an IC₅₀ value.

-

3.1.3 Target Gene Expression Analysis (CYP1A1): Measuring the mRNA or protein levels of endogenous AHR target genes, particularly CYP1A1, is a key pharmacodynamic marker. An effective antagonist should block the agonist-induced upregulation of CYP1A1. This is typically assessed using quantitative PCR (qPCR) or Western blotting.

-

3.1.4 Functional Cell-Based Assays: These assays evaluate the antagonist's effect on disease-relevant cellular processes.

-

Immune Cell Function: Co-culture systems are used to mimic the TME. For example, an antagonist's ability to restore the function of human immune cells suppressed by kynurenine can be assessed by measuring cytokine production (e.g., IFNγ) or T-cell proliferation.

-

Cancer Cell Invasion/Migration: Assays like the Boyden chamber or wound-healing (scratch) assay are used to determine if the antagonist can inhibit the migration and invasion of cancer cells.

-

Tumor Spheroid Killing: 3D tumor spheroids co-cultured with antigen-specific T cells can be used to test if the AHR antagonist enhances the T-cells' ability to kill tumor cells.

-

In Vivo Validation Studies

Promising candidates from in vitro studies are advanced to in vivo models to assess efficacy, safety, and pharmacodynamic (PD) properties in a complex biological system.

-

3.2.1 Syngeneic Tumor Models: These models, which involve implanting mouse tumor cells into immunocompetent mice of the same strain, are the gold standard for evaluating cancer immunotherapies. Treatment with an AHR antagonist should ideally lead to reduced tumor growth, which can be correlated with favorable changes in the tumor immune infiltrate (e.g., increased CD8+ T cells, decreased Tregs).

-

3.2.2 Pharmacodynamic (PD) Biomarker Analysis: To confirm the antagonist is hitting its target in vivo, tissues (tumor, spleen, blood) are collected from treated animals. PD markers, such as the inhibition of AHR target gene expression (e.g., Cyp1a1) or modulation of immune cell populations and cytokine levels, are analyzed.

-

3.2.3 Clinical Trials: The ultimate validation comes from human clinical trials. A first-in-human, Phase I study is designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics of the AHR antagonist in patients with advanced cancers. Evidence of target engagement and preliminary signs of anti-tumor activity are monitored.

Quantitative Data Summary

The following tables summarize representative quantitative data for various AHR antagonists from preclinical and clinical studies.

Table 1: In Vitro Activity of Selected AHR Antagonists

| Compound | Assay Type | Agonist | Cell Line | Endpoint | Result | Reference |

|---|---|---|---|---|---|---|

| BAY 2416964 | Reporter Assay | Kynurenine | Human T-cells | AhR Activation | Potent Inhibition | |

| CH223191 | Reporter Assay | TCDD | HepG2 | Luciferase Activity | IC₅₀ ~3 µM | |

| SR-1 | Binding Assay | PAL | Human AHR | Ki | 40 nM | |

| SR-1 | Reporter Assay | TCDD | - | hAHR Activation | IC₅₀: 127 nM | |

| GNF351 | Binding Assay | Photoaffinity Ligand | AHR | IC₅₀ | 62 nM | |

| CB7993113 | Reporter Assay | TCDD | - | Reporter Activity | 90% Inhibition | |

| CB7993113 | Invasion Assay | - | Breast Cancer Cells | Cell Invasion | IC₅₀: 3.3 x 10⁻⁷ M |

| HBU651 | Reporter Assay | TCDD (50 pM) | Hepa1c1c7 | Luciferase Activity | Dose-dependent inhibition | |

Table 2: Preclinical In Vivo Efficacy of AHR Antagonists

| Compound | Model | Tumor Type | Dosing | Key Finding | Reference |

|---|---|---|---|---|---|

| BAY 2416964 | Syngeneic Mouse | B16F10 Melanoma | Oral | Antitumor efficacy, proinflammatory TME | |

| CB7993113 | Mouse Model | - | - | Inhibited bone marrow ablative effects of DMBA |

| CH-223191 | Mouse Model | Glioma | - | Reduced clonogenic survival and invasiveness | |

Table 3: Clinical Trial Data for BAY 2416964 (Phase I)

| Trial Identifier | Phase | Patient Population | Key Findings | Reference |

|---|---|---|---|---|

| NCT04069026 | I | Advanced Solid Tumors | Well tolerated; target engagement confirmed via biomarkers. |

| NCT04069026 | I | 67 evaluable patients | Stable Disease: 32.8%; One partial response (thymoma). | |

Experimental Protocols

Protocol: AHR Reporter Gene Assay

-

Cell Culture: Plate HepG2 cells (stably transfected with a DRE-luciferase reporter construct) in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test AHR antagonist. Also, prepare a fixed concentration of an AHR agonist (e.g., 1 nM TCDD).

-

Treatment: Pre-treat cells with the antagonist dilutions for 1 hour.

-

Stimulation: Add the AHR agonist to the wells and incubate for 16-24 hours. Include vehicle-only and agonist-only controls.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the agonist-only control (100% activation) and vehicle control (0% activation). Plot the percentage of inhibition against the antagonist concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol: In Vitro T-cell Suppression Assay

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

-

Co-culture Setup: Culture PBMCs in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 beads), a high concentration of kynurenine (to suppress T-cell function via AHR), and varying concentrations of the AHR antagonist.

-

Incubation: Incubate the co-culture for 72 hours.

-

Endpoint Analysis: Collect the cell culture supernatant and measure the concentration of IFNγ using an ELISA kit. IFNγ levels are an indicator of T-cell activation.

-

Data Analysis: Determine the extent to which the antagonist can restore IFNγ production in the presence of the immunosuppressive kynurenine.

Protocol: Syngeneic Mouse Tumor Model

-

Tumor Implantation: Subcutaneously inject a suspension of murine cancer cells (e.g., B16F10 melanoma) into the flank of immunocompetent C57BL/6 mice.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into vehicle control and treatment groups. Administer the AHR antagonist orally or via intraperitoneal injection according to a predetermined schedule (e.g., daily).

-

Efficacy Measurement: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as a measure of general toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and spleens for downstream analysis (e.g., flow cytometry to analyze immune cell populations, qPCR for gene expression).

-

Data Analysis: Compare the tumor growth curves between the vehicle and treatment groups to determine anti-tumor efficacy.

Conclusion and Future Directions

The validation of AHR as a therapeutic target requires a rigorous, multi-step process. Strong preclinical data demonstrating target engagement, functional modulation of AHR signaling, and in vivo efficacy in relevant disease models are paramount. The clinical development of AHR antagonists like BAY 2416964 highlights the translation of this strategy from bench to bedside. While initial clinical results have been modest for monotherapy, the true potential of AHR antagonists may lie in combination with other treatments, particularly immune checkpoint inhibitors. Future research will need to focus on identifying predictive biomarkers to select patients most likely to respond to AHR-targeted therapies and to better understand the context-dependent nature of AHR signaling in different cancers.

References

- 1. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Aryl Hydrocarbon Receptor Antagonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway of Aryl Hydrocarbon Receptor (AHR) antagonists, with a specific focus on the well-characterized and potent antagonist, CH-223191 . This document details the molecular mechanisms, quantitative data, and experimental protocols relevant to the study of AHR antagonism.

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in sensing and responding to a wide array of environmental and endogenous molecules. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding to an agonist ligand, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes. This leads to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1), as well as genes implicated in immune responses and cell cycle regulation.[1]

AHR antagonists are molecules that inhibit this signaling pathway. They are of significant interest in drug development due to their potential to mitigate the toxic effects of AHR agonists and to modulate immune responses in various diseases.

The AHR Antagonist: CH-223191

For the purpose of this guide, we will focus on CH-223191 , a potent and specific AHR antagonist.[2][3] It serves as an excellent model for understanding the mechanism of AHR antagonism.

Mechanism of Action

CH-223191 acts as a competitive antagonist, binding to the ligand-binding pocket of the AHR.[4] Its primary mechanism of action is the inhibition of the nuclear translocation of the AHR upon agonist stimulation. By preventing the AHR from moving into the nucleus, CH-223191 effectively blocks the subsequent steps of the signaling cascade, including dimerization with ARNT and binding to DREs, thereby inhibiting the expression of target genes like CYP1A1.

The following diagram illustrates the canonical AHR agonist signaling pathway and the point of intervention by an antagonist like CH-223191.

Quantitative Data for CH-223191

The following tables summarize key quantitative data for the AHR antagonist CH-223191, compiled from various in vitro studies.

Table 1: Inhibitory Concentration (IC50) of CH-223191

| Assay Type | Agonist | Cell Line | IC50 Value | Reference(s) |

| DRE-Luciferase Reporter Assay | TCDD | HepG2 (human) | 30 nM (0.03 µM) | |

| DRE-Luciferase Reporter Assay | TCDD | G16L1.1c8 (guinea pig) | 1.1 µM | |

| DRE-Luciferase Reporter Assay | TCDD | H1L1.1c2 (mouse) | 1.5 µM | |

| DRE-Luciferase Reporter Assay | TCDD | H4L1.1c4 (rat) | 3.1 µM | |

| DRE-Luciferase Reporter Assay | TCDD | HG2L6.1c3 (human) | 0.2 µM |

Table 2: Binding Affinity of CH-223191

| Assay Type | Ligand | System | Binding Affinity (Ki / Kd) | Reference(s) |

| Competitive Radioligand Binding | [3H]TCDD | Recombinant AhR-ARNT | Ki: 12.2 µM | |

| Microscale Thermophoresis | - | Recombinant AhR-ARNT | Kd: 496 ± 82 nM |

Table 3: Effect of CH-223191 on CYP1A1 Expression

| Treatment | Cell Line | Effect | Reference(s) |

| 100 nM CH-223191 + 1 nM TCDD (24h) | H4IIE | Complete block of CYP1A1 induction | |

| 0.1-10 µM CH-223191 + 3 nM TCDD (12h) | HepG2 | Dose-dependent inhibition of CYP1A1 mRNA | |

| 0.1-10 µM CH-223191 + 3 nM TCDD (24h) | HepG2 | Dose-dependent inhibition of CYP1A1 protein |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize AHR antagonists.

DRE-Luciferase Reporter Gene Assay

This assay is a common method to screen for and characterize AHR agonists and antagonists. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of a promoter containing DREs.

Objective: To quantify the ability of a compound to inhibit agonist-induced AHR activation.

Materials:

-

AHR-responsive reporter cell line (e.g., HepG2-p450luc, H1G1.1c3)

-

Cell culture medium and supplements

-

Test compound (e.g., CH-223191) and AHR agonist (e.g., TCDD)

-

96-well white, clear-bottomed tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Plating: Seed the reporter cells into a 96-well plate at a density of 75,000 cells/well and allow them to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the antagonist (e.g., CH-223191).

-

Pre-treat the cells with the antagonist dilutions for 1 hour.

-

Add a constant concentration of the AHR agonist (e.g., 1 nM TCDD) to the wells.

-

Include appropriate controls: vehicle only, agonist only, and antagonist only.

-

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Remove the culture medium.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

-

Calculate the percent inhibition of the agonist-induced response for each antagonist concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The following diagram outlines the workflow for a DRE-luciferase reporter assay.

AHR Nuclear Translocation Assay (Western Blot)

This assay directly assesses the ability of an antagonist to prevent the agonist-induced movement of AHR from the cytoplasm to the nucleus.

Objective: To visualize and quantify the subcellular localization of AHR in response to agonist and antagonist treatment.

Materials:

-

Cultured cells (e.g., Hepa1)

-

Test compound (e.g., CH-223191) and AHR agonist (e.g., TCDD)

-

Nuclear and cytoplasmic extraction buffers

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody against AHR

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Culture cells to near confluency.

-

Pre-treat cells with the antagonist (e.g., 10 µM CH-223191) for 1 hour.

-

Treat cells with the agonist (e.g., 1 nM TCDD) for 1 hour.

-

Include vehicle and agonist-only controls.

-

-

Subcellular Fractionation:

-

Harvest the cells.

-

Perform nuclear and cytoplasmic fractionation using appropriate extraction buffers.

-

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-AHR antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities to determine the relative amount of AHR in the nuclear and cytoplasmic fractions.

-

Quantitative PCR (qPCR) for CYP1A1 Expression

This method measures the levels of CYP1A1 mRNA to determine the effect of an AHR antagonist on target gene expression.

Objective: To quantify the change in CYP1A1 mRNA levels in response to AHR agonist and antagonist treatment.

Materials:

-

Cultured cells (e.g., HepG2)

-

Test compound (e.g., CH-223191) and AHR agonist (e.g., TCDD)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix

-

Primers specific for CYP1A1 and a housekeeping gene (e.g., β-actin)

-

qPCR instrument

Protocol:

-

Cell Treatment: Treat cells with the antagonist and/or agonist as described in the previous protocols.

-

RNA Extraction: Extract total RNA from the treated cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

qPCR:

-

Set up the qPCR reactions with the cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in each sample.

-

Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

-

Conclusion

The study of AHR antagonists is a dynamic field with significant therapeutic potential. A thorough understanding of the AHR signaling pathway and the mechanisms of its inhibition is crucial for the development of novel therapeutics. The protocols and data presented in this guide, with a focus on the model antagonist CH-223191, provide a solid foundation for researchers and drug development professionals working in this area. The use of standardized and robust experimental methodologies is essential for generating reliable and comparable data in the pursuit of new AHR-modulating drugs.

References

The Role of Aryl Hydrocarbon Receptor (AHR) Antagonist 2 in Immune Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of the immune system. Initially known for mediating the toxic effects of environmental pollutants like dioxins, the AHR is now understood to play a nuanced role in immune homeostasis and disease pathogenesis. Its activation by a diverse range of endogenous and exogenous ligands can lead to varied and sometimes opposing immunological outcomes. Consequently, the development of AHR antagonists has garnered significant interest as a therapeutic strategy for a variety of immune-mediated conditions, including autoimmune diseases and cancer. This technical guide provides a comprehensive overview of the role of AHR antagonist 2 in immune modulation, with a focus on its mechanisms of action, effects on key immune cell populations, and the experimental methodologies used for its characterization.

AHR Signaling Pathway and Antagonist Intervention

The canonical AHR signaling pathway is initiated upon ligand binding to the cytosolic AHR complex, which includes chaperone proteins such as Heat Shock Protein 90 (HSP90) and AHR-interacting protein (AIP). Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR into the nucleus. In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2]

AHR antagonists function by interfering with this signaling cascade. The primary mechanisms of action include:

-

Competitive Binding: Antagonists compete with endogenous and exogenous agonists for binding to the AHR ligand-binding pocket, thereby preventing receptor activation.[3]

-

Inhibition of Nuclear Translocation: Some antagonists can bind to the AHR but prevent its translocation into the nucleus.

-

Blockade of DNA Binding: Certain antagonists may allow for nuclear translocation and dimerization with ARNT but prevent the complex from binding to XREs.[3]

-

Promotion of AHR Degradation: Some compounds can induce the degradation of the AHR protein, reducing its overall cellular levels.[3]

References

In Silico Modeling of Aryl Hydrocarbon Receptor (AHR) Antagonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of antagonists to the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor involved in a variety of cellular processes, making it a significant target for drug discovery in areas such as oncology and immunology.[1][2][3] In silico modeling plays a crucial role in the identification and optimization of AHR antagonists, offering a cost-effective and efficient approach to predict binding affinities and mechanisms of action before costly experimental validation.[4][5]

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR signaling pathway is a complex cascade that can be modulated by both agonists and antagonists. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23. Upon binding of an agonist ligand, the AHR complex undergoes a conformational change and translocates to the nucleus. In the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcription. AHR antagonists function by preventing this activation cascade, often by competing with agonists for binding to the AHR's ligand-binding domain (LBD) or by stabilizing the inactive conformation of the receptor.

In Silico Modeling Workflow for AHR Antagonist Binding

The computational modeling of AHR antagonist binding typically follows a structured workflow, beginning with data acquisition and culminating in the prediction of binding affinity and interaction modes. This process allows for the high-throughput screening of large compound libraries and the detailed analysis of promising lead candidates.

References

The Unseen Switches: A Technical Guide to AHR Antagonist-Induced Downstream Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged from its historical association with toxicology to become a pivotal target in immunology, oncology, and developmental biology.[1][2][3] Initially identified as the mediator of toxicity for environmental pollutants like dioxins, the AHR is now understood to be a critical sensor of a wide array of endogenous and exogenous molecules, including dietary compounds and microbial metabolites.[4] Dysregulation of the AHR signaling pathway is implicated in various pathologies, including cancer, autoimmune diseases, and metabolic disorders.[1] Consequently, AHR antagonists—molecules that inhibit AHR activity—represent a promising class of therapeutic agents. This technical guide provides an in-depth exploration of the downstream gene expression changes elicited by AHR antagonists, offering a comprehensive resource for researchers in the field. We will delve into the core signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and visualize these complex processes.

The AHR Signaling Pathway and Mechanism of Antagonism

Under basal conditions, the AHR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (HSP90) and AHR-Interacting Protein (AIP). The canonical signaling pathway is initiated upon the binding of an agonist ligand.

Mechanism of AHR Activation and Antagonism:

-

Ligand Binding: An agonist (e.g., TCDD, kynurenine) binds to the AHR's ligand-binding domain.

-

Conformational Change & Nuclear Translocation: This binding event triggers a conformational change, exposing a nuclear localization signal. The AHR-ligand complex then translocates from the cytoplasm into the nucleus.

-

Dimerization: Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).

-

DNA Binding & Gene Transcription: The AHR/ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of a battery of downstream genes, most notably members of the Cytochrome P450 family, such as CYP1A1 and CYP1B1, as well as the AHR Repressor (AHRR), which creates a negative feedback loop.

AHR antagonists function by disrupting this cascade. Most are competitive inhibitors, binding to the AHR's ligand-binding pocket with sufficient affinity to prevent agonists from binding. This action prevents the initial conformational change, thereby inhibiting nuclear translocation and the subsequent transcription of AHR target genes. Some antagonists, like CH223191, have been shown to be ligand-selective, preferentially inhibiting the activation of AHR by certain classes of agonists (like halogenated aromatic hydrocarbons) over others.

Data on Downstream Gene Expression Changes

The inhibition of AHR signaling by antagonists leads to significant alterations in the cellular transcriptome. The most consistently reported effect is the downregulation of canonical AHR target genes. However, genome-wide studies using techniques like RNA sequencing (RNA-seq) have revealed a much broader impact on gene expression, affecting pathways involved in cell differentiation, inflammation, and metabolism.

Antagonist: CH223191

CH223191 is a widely used, potent, and ligand-selective AHR antagonist. Studies have used it to probe AHR function in various biological contexts, from colon organoids to hematopoietic stem cells.

Table 1: Reported Gene Expression Changes Induced by CH223191

| Study Context | Cell/Tissue Type | Key Downregulated Genes | Key Upregulated Genes | Method | Reference |

| Epithelial Differentiation | Human Colon Organoids | Canonical AHR targets, markers of mature enterocytes | Genes associated with an immature, undifferentiated state | RNA-seq | |

| Epidermal Differentiation | Murine & Human Keratinocytes | Krt1, Lor, Ivl, Dsc1 (terminal differentiation markers) | - | Transcriptome Analysis, qPCR | |

| Megakaryocyte Expansion | Human Hematopoietic Stem Cells (HSCs) | AHR-associated genes | Megakaryocyte/platelet-associated genes | RNA-seq | |

| Colon Cancer Cell Proliferation | HCT116 & HT-29 Colon Cancer Cells | SCD1, Total Akt levels | - | RT-qPCR, Western Blot | , |

Note: This table summarizes findings reported in the literature. Direct access to full, quantitative datasets (fold change, p-values) is often located in supplementary materials of the cited publications.

In a study on human colon organoids, treatment with CH223191 to mimic an AHR-deficient state resulted in 2,950 differentially expressed genes under differentiating conditions, indicating that AHR activity is required for the complete maturation of the intestinal epithelium. Similarly, in both mouse and human keratinocytes, pharmacological inactivation of AHR with CH223191 blocked the induction of key terminal differentiation genes like loricrin (Lor) and involucrin (Ivl).

Antagonists: StemRegenin 1 (SR1) and GNF351

StemRegenin 1 (SR1) is another potent AHR antagonist, particularly noted for its ability to promote the ex vivo expansion of human CD34+ hematopoietic stem cells (HSCs). GNF351 is a closely related analog of SR1, developed as a "pure" antagonist devoid of partial agonist activity.

Table 2: Reported Gene Expression Changes Induced by SR1 and GNF351

| Antagonist | Study Context | Cell/Tissue Type | Key Downregulated Genes | Key Upregulated Genes | Method | Reference |

| SR1 | HSC Expansion | Human CD34+ HSCs | CYP1B1, AHRR | Genes promoting stemness and proliferation | RT-PCR | |

| GNF351 | Epidermal Differentiation | Murine & Human Keratinocytes | Krt1, Lor, Ivl (terminal differentiation markers) | - | Transcriptome Analysis, qPCR | |

| GNF351 | AHR Target Gene Repression | HepG2 40/6 Cells | CYP1A1, CYP1A2, AHRR (constitutive & TCDD-induced) | - | qPCR |

Note: This table summarizes findings reported in the literature. Direct access to full, quantitative datasets is often located in supplementary materials of the cited publications.

The primary mechanism by which SR1 promotes HSC expansion is believed to be the antagonism of endogenous AHR signaling, which would otherwise promote differentiation. This is supported by the observed decrease in the expression of AHR target genes CYP1B1 and AHRR. Studies with GNF351 confirm the role of AHR in differentiation, showing its ability to suppress key differentiation genes in keratinocytes. Furthermore, GNF351 potently antagonizes both constitutive and TCDD-induced expression of canonical AHR targets CYP1A1, CYP1A2, and AHRR in human hepatoma cells.

Experimental Protocols

This section provides a representative, detailed methodology for conducting an experiment to analyze downstream gene expression changes following AHR antagonist treatment, based on protocols described in the cited literature.

Cell Culture and AHR Antagonist Treatment

-

Cell Seeding: Plate cells (e.g., HepG2 human hepatoma cells, primary human keratinocytes, or HCT116 colon cancer cells) in appropriate multi-well plates (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment. Use the recommended culture medium and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).

-

Antagonist Preparation: Prepare a stock solution of the AHR antagonist (e.g., 10 mM CH223191 in DMSO). Dilute the stock solution in the culture medium to the final desired concentration (e.g., 1-10 µM). A vehicle control (e.g., 0.1% DMSO) must be prepared in parallel.

-

Treatment:

-

For Antagonism of Basal Activity: Replace the existing medium with the medium containing the antagonist or vehicle control. Incubate for the desired duration (e.g., 24-48 hours).

-

For Antagonism of Induced Activity: Pre-treat the cells with the antagonist-containing medium for a short period (e.g., 1 hour). Then, add the AHR agonist (e.g., 10 nM TCDD) directly to the medium and continue the incubation for the desired time (e.g., 4-24 hours).

-

RNA Extraction and Quality Control

-

Cell Lysis: After treatment, wash the cells twice with cold phosphate-buffered saline (PBS). Lyse the cells directly in the well by adding a suitable lysis buffer (e.g., TRI Reagent or Buffer RLT from a kit).

-

RNA Isolation: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. This typically includes steps for homogenization, phase separation (if using TRIzol), and purification on a silica column. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

-

Quality Control (QC):

-

Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

-

Integrity: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a microfluidics-based system (e.g., Agilent Bioanalyzer 2100). A RIN value > 8 is generally recommended for RNA-seq.

-

RNA-Seq Library Preparation and Sequencing

-

Library Preparation: Starting with ~500 ng of total RNA per sample, prepare sequencing libraries using a commercial kit (e.g., TruSeq Stranded mRNA Sample Prep Kit, Illumina). The key steps include:

-

mRNA Isolation: Poly(A) selection to enrich for messenger RNA.

-

Fragmentation: Chemical fragmentation of the enriched mRNA.

-

cDNA Synthesis: First and second-strand cDNA synthesis.

-

End Repair & Adenylation: Creation of blunt ends and addition of a single 'A' base.

-

Adapter Ligation: Ligation of sequencing adapters with unique indices for multiplexing.

-

PCR Amplification: Enrichment of adapter-ligated fragments through PCR.

-

-

Library QC: Validate the quality and quantity of the prepared libraries using a Bioanalyzer (to check fragment size distribution) and qPCR (for accurate quantification).

-

Sequencing: Pool the indexed libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NextSeq or NovaSeq) to generate raw sequencing reads (e.g., paired-end 150 bp reads).

Bioinformatics Analysis

The following workflow outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes.

-

Quality Control: Assess the quality of raw sequencing reads using tools like FastQC .

-

Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt .

-

Alignment: Align the cleaned reads to a reference genome (e.g., human hg38 or mouse mm10) using a splice-aware aligner like STAR or HISAT2 .

-

Quantification: Count the number of reads mapping to each gene based on a reference gene annotation file (GTF). Tools like HTSeq-count or featureCounts are commonly used.

-

Differential Expression Analysis: Use the resulting count matrix to identify differentially expressed genes between antagonist-treated and control groups. Packages like DESeq2 or edgeR in R are standard for this analysis. They normalize the data and perform statistical tests to generate lists of genes with associated log₂ fold changes, p-values, and false discovery rates (FDR). Genes with an FDR < 0.05 are typically considered statistically significant.

Conclusion

AHR antagonists are powerful tools for modulating cellular behavior, with therapeutic potential across a range of diseases. Their primary mechanism of action—the inhibition of a ligand-activated transcription factor—translates into widespread changes in the cellular transcriptome. While the downregulation of canonical targets like CYP1A1 is a reliable hallmark of their activity, the full scope of their effects on gene expression is far more complex, touching upon fundamental cellular processes like differentiation, proliferation, and immune regulation. Understanding these downstream genetic switches is paramount for the rational design of AHR-targeted therapies and for elucidating the physiological roles of this critical environmental sensor. The protocols and data frameworks presented in this guide offer a foundation for researchers to explore these intricate signaling networks and unlock the full potential of AHR antagonism.

References

- 1. Genetic and pharmacological analysis identifies a physiological role for the AHR in epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researcherslinks.com [researcherslinks.com]

- 4. Indigo Leaves-Induced Pulmonary Arterial Remodeling without Right Ventricular Hypertrophy in Rats [jstage.jst.go.jp]

Review of AHR antagonist 2 literature

An In-depth Technical Guide to Aryl Hydrocarbon Receptor (AHR) Antagonists for Researchers, Scientists, and Drug Development Professionals.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery due to its integral role in regulating xenobiotic metabolism, immune responses, and cell differentiation.[1][2] While historically studied in the context of toxicology, the AHR is now recognized as a key player in various pathological conditions, including cancer, inflammatory diseases, and autoimmune disorders.[2][3] AHR antagonists, compounds that inhibit the receptor's activity, have shown considerable therapeutic promise by modulating these disease states. This guide provides a comprehensive review of the current literature on AHR antagonists, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

AHR Signaling Pathway

The canonical AHR signaling pathway is initiated upon ligand binding to the cytosolic AHR complex. In its inactive state, the AHR is associated with chaperone proteins, including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[4] Ligand binding induces a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. Key target genes include cytochrome P450 enzymes such as CYP1A1 and CYP1B1.

Quantitative Data on AHR Antagonists

The potency of AHR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through various in vitro assays, which are detailed in the subsequent section. The following tables summarize the reported IC50 and Ki values for several well-characterized AHR antagonists.

Table 1: IC50 Values of AHR Antagonists

| Compound | Assay Type | Cell Line / System | Agonist | IC50 (nM) | Reference(s) |

| GNF351 | Competitive Binding | Mouse liver cytosol (humanized AHR) | Photoaffinity ligand | 62 | |

| DRE-Luciferase Reporter | HepG2 40/6 | TCDD | 8.5 | ||

| CH-223191 | DRE-Luciferase Reporter | HepG2 | TCDD | 30 | |

| DRE-Luciferase Reporter | Rat Hepatoma (H4L1.1c4) | TCDD | 3100 | ||

| DRE-Luciferase Reporter | Guinea Pig Hepatoma (G16L1.1c8) | TCDD | 1100 | ||

| DRE-Luciferase Reporter | Mouse Hepatoma (H1L1.1c2) | TCDD | 1500 | ||

| DRE-Luciferase Reporter | Human Hepatoma (HG2L6.1c3) | TCDD | 200 | ||

| SR1 (Stemregenin 1) | DRE-Luciferase Reporter | HepG2 (hDRE-luc) | TCDD | 127 | |

| Competitive Binding | Human AHR | [125I]-N3Br2DD | 40 | ||

| BAY 2416964 | DRE-Luciferase Reporter | Not Specified | Not Specified | 341 | |

| AHR antagonist 2 | DRE-Luciferase Reporter | Human AHR | Not Specified | 0.885 | |

| DRE-Luciferase Reporter | Mouse AHR | Not Specified | 2.03 | ||

| α-Naphthoflavone | Aromatase Inhibition | Not Specified | Not Specified | 500 | |

| IK-175 | DRE-Luciferase Reporter | HepG2 | VAF347 | 91 | |

| KYN-101 | DRE-Luciferase Reporter | HepG2 | Not Specified | 22 | |

| CYP1A1-Luciferase Reporter | Hepa1 | Not Specified | 23 |

Table 2: Ki Values of AHR Antagonists

| Compound | Assay Type | System | Ki (nM) | Reference(s) |

| α-Naphthoflavone | Aromatase Inhibition | Not Specified | 200 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of AHR antagonist activity. This section provides methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Competitive Ligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled AHR ligand for binding to the receptor.

-

Materials:

-

Purified AHR protein or cytosolic extracts containing AHR.

-

Radiolabeled AHR agonist (e.g., [3H]TCDD).

-

Test antagonist compounds.

-

Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5).

-

Hydroxyapatite (HAP) slurry or charcoal-dextran for separating bound from free ligand.

-

Scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of the unlabeled test antagonist.

-

In a microcentrifuge tube, combine the AHR-containing preparation with the assay buffer.

-

Add a fixed concentration of the radiolabeled AHR agonist (e.g., 2 nM [3H]TCDD).

-

Add varying concentrations of the test antagonist. Include a control with no antagonist and a control with a known unlabeled agonist to determine total and non-specific binding.

-

Incubate the mixture for a specified time at a controlled temperature (e.g., 2 hours at 20°C).

-

Separate the AHR-bound radioligand from the free radioligand using either HAP slurry or charcoal-dextran treatment followed by centrifugation.

-

Measure the radioactivity in the bound fraction using a scintillation counter.

-

Calculate the specific binding at each antagonist concentration and determine the IC50 value by non-linear regression analysis.

-

References

- 1. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are AHR antagonists and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for AHR Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR antagonist 2 (CAS: 2338747-54-7) is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a variety of cellular processes, including immune response, tumorigenesis, and toxicological responses.[1] These application notes provide detailed protocols for the dissolution and experimental use of this compound in both in vitro and in vivo research settings.

The AHR signaling pathway is a critical regulator of cellular function. In its inactive state, AHR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, the AHR translocates into the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes. AHR antagonists, such as this compound, function by competitively binding to the AHR, thereby preventing its activation by agonists and subsequent downstream signaling.

Physicochemical and Solubility Data

This compound is a solid, off-white to light yellow powder. For effective experimental use, understanding its solubility is crucial. The following table summarizes the key physicochemical and solubility properties of this compound.

| Property | Value | Source |

| Molecular Weight | 418.37 g/mol | [1] |

| CAS Number | 2338747-54-7 | [1] |

| Solubility in DMSO | Up to 250 mg/mL (597.56 mM) | [1][2] |

| In Vivo Formulation | Soluble in a mixture of DMSO, PEG300, Tween 80, and saline. |

Note: For optimal solubility in DMSO, ultrasonic agitation may be required. It is also recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.

Experimental Protocols

In Vitro Protocol: Inhibition of AHR Signaling in Cell Culture

This protocol provides a general guideline for assessing the antagonist activity of this compound in a cell-based assay. The specific cell line, agonist, and endpoint will need to be optimized for your particular experimental system.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Appropriate cell line (e.g., HepG2, HCT116, HT-29)

-

Cell culture medium and supplements

-

AHR agonist (e.g., TCDD, β-naphthoflavone)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., luciferase assay kit, RNA extraction kit, antibodies for Western blotting)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

To prepare a 10 mM stock solution, dissolve 4.18 mg of this compound in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

-

Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations. A typical starting concentration range for AHR antagonists is between 10 nM and 10 µM.

-

Pre-treat the cells with the desired concentrations of this compound for a specific duration (e.g., 1-2 hours) before adding the AHR agonist. This allows the antagonist to enter the cells and bind to the AHR.

-

Following pre-treatment, add the AHR agonist at a concentration known to induce a response in your cell line.

-

Include appropriate controls:

-

Vehicle control (medium with the same final concentration of DMSO used for the highest concentration of this compound).

-

Agonist-only control.

-

Antagonist-only controls at each concentration to assess any potential agonist activity of the antagonist itself.

-

-

-

Incubation:

-

Incubate the cells for a period appropriate for the endpoint being measured. This can range from a few hours for gene expression analysis to 24-72 hours for cell viability or proliferation assays.

-

-

Downstream Analysis:

-

Luciferase Reporter Assay: For cells engineered with an AHR-responsive luciferase reporter, measure luciferase activity according to the manufacturer's protocol.

-

Gene Expression Analysis (qPCR): Extract total RNA from the cells and perform quantitative real-time PCR to measure the expression of AHR target genes (e.g., CYP1A1, CYP1B1).

-

Protein Analysis (Western Blot): Lyse the cells and perform Western blot analysis to assess the protein levels of AHR target genes or other proteins of interest.

-

Cell Viability/Proliferation Assays: Use assays such as MTT, WST-1, or cell counting to determine the effect of this compound on cell viability and proliferation.

-

In Vivo Protocol: Dissolution for Animal Studies

This protocol provides a general method for preparing this compound for administration in animal models. The final formulation and dosage will need to be optimized based on the specific animal model and route of administration.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Saline (0.9% NaCl) or Phosphate-buffered saline (PBS)

Procedure:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

-

Formulation Preparation (Example for a 5 mg/mL solution):

-

To prepare 1 mL of a 5 mg/mL solution, start with 100 µL of a 50 mg/mL DMSO stock solution of this compound.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 and mix again until the solution is clear.

-

Finally, add 450 µL of saline or PBS to reach a final volume of 1 mL.

-

The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Important Considerations for In Vivo Studies:

-

The concentration of DMSO should be kept as low as possible, typically below 10% for normal mice. For sensitive animal models, the DMSO concentration should be even lower.

-

It is crucial to perform a vehicle-only control experiment to ensure that the solvent mixture does not have any non-specific effects.

-

The formulation should be prepared fresh on the day of use.

Visualizing Key Pathways and Workflows

To aid in the understanding and execution of experiments involving this compound, the following diagrams illustrate the AHR signaling pathway and a general experimental workflow.

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols: Stability of AHR Antagonist 2 in DMSO and Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl Hydrocarbon Receptor (AHR) antagonists are a class of small molecules with significant therapeutic potential in oncology and immunology. AHR antagonist 2 is a potent and specific inhibitor of the AHR signaling pathway. Understanding the stability of this compound in common laboratory solvents and experimental conditions is critical for the accurate design, execution, and interpretation of in vitro and in vivo studies. These application notes provide a comprehensive overview of the stability of this compound in Dimethyl Sulfoxide (DMSO) and standard cell culture media, along with detailed protocols for researchers to assess compound stability in their own experimental setups.

AHR Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins such as Heat Shock Protein 90 (HSP90) and AHR-interacting protein (AIP).[1] Upon binding to an agonist, the AHR complex translocates into the nucleus, where it dissociates from its chaperones and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[2][3][4] This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[2] AHR antagonists, such as this compound, function by competitively binding to the AHR, thereby preventing its activation by agonists and subsequent downstream signaling.

Stability of this compound in DMSO

Stock solutions of this compound are typically prepared in DMSO due to its excellent solubilizing properties for this compound. Proper storage of these stock solutions is crucial to maintain the integrity and activity of the antagonist.

Storage Recommendations

Based on vendor-supplied information, the following storage conditions are recommended to ensure the stability of this compound.

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years |

| In DMSO | -80°C | Up to 2 years |

| In DMSO | -20°C | Up to 1 year |

Table 1: Recommended Storage Conditions for this compound.

Factors Affecting Stability in DMSO

-

Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. Increased water content can lead to the hydrolysis of susceptible compounds. It is recommended to use anhydrous DMSO and to aliquot stock solutions into single-use vials to minimize exposure to moisture.

-

Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, it is best practice to aliquot stock solutions to avoid repeated temperature fluctuations.

-

Light Exposure: To prevent potential photodegradation, store DMSO stock solutions in amber vials or otherwise protected from light.

Stability of this compound in Culture Media

The stability of a compound in cell culture media is a critical parameter, as degradation during an experiment can lead to a decrease in the effective concentration and misinterpretation of results. The stability of this compound in aqueous-based, physiological pH environments like cell culture media has not been extensively published. Therefore, it is essential for researchers to determine its stability under their specific experimental conditions.

Factors Affecting Stability in Culture Media

-

Chemical Degradation: The aqueous nature and physiological pH of culture media can lead to chemical degradation through hydrolysis or oxidation.

-

Adsorption to Labware: Hydrophobic compounds may non-specifically bind to the plastic surfaces of culture plates and tubes.

-

Media Components: Components within the culture media, such as serum proteins, can bind to the compound, potentially affecting its stability and bioavailability. Conversely, some media components can be sensitive to light and degrade, which may impact the stability of the dissolved compound.

-

Light Exposure: Ambient laboratory light can cause photodegradation of light-sensitive compounds.

Experimental Protocols

The following protocols provide a framework for assessing the stability of this compound in both DMSO and cell culture media.

Protocol 1: Stability Assessment in DMSO

Objective: To determine the long-term stability of this compound in DMSO at various storage temperatures.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, amber microcentrifuge tubes

-

Calibrated pipette

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Aliquoting: Aliquot the stock solution into multiple sterile, amber microcentrifuge tubes.

-

Storage: Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

-

Time Points: Designate time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

-

Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the concentration and purity of this compound using a validated HPLC or LC-MS/MS method.

-

Data Analysis: Compare the results to the time 0 sample to determine the percentage of the compound remaining.

Protocol 2: Stability Assessment in Cell Culture Media

Objective: To determine the short-term stability of this compound in a specific cell culture medium at 37°C.

Materials:

-

This compound DMSO stock solution

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Incubator (37°C, 5% CO2)

-

HPLC or LC-MS/MS system

-

Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

-

Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested and pre-warm it to 37°C.

-

Incubation Setup: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

-

Aliquoting: Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.

-

Incubation: Place the tubes in a 37°C, 5% CO2 incubator.

-

Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

-

Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile).

-

Storage: Store the quenched samples at -80°C until analysis.

-

Sample Analysis: Analyze the concentration of the parent compound in each sample using a validated HPLC or LC-MS/MS method.

-

Data Analysis: Plot the percentage of the compound remaining versus time to determine the stability profile and calculate the half-life (t½).

Analytical Method for Quantification

A validated analytical method is essential for accurately quantifying the concentration of this compound in stability studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common and reliable method.

Example HPLC Method Parameters (To be optimized for this compound):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or MS/MS detection for higher sensitivity and specificity.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Data Presentation

The results of the stability studies should be summarized in a clear and concise format.

Example Data from a Hypothetical Stability Study in Culture Media:

| Time (hours) | % this compound Remaining (Mean ± SD, n=3) |

| 0 | 100 ± 0 |

| 2 | 98.2 ± 1.5 |

| 4 | 95.6 ± 2.1 |

| 8 | 90.1 ± 3.3 |

| 24 | 75.4 ± 4.5 |

| 48 | 58.9 ± 5.2 |

Table 2: Illustrative Stability Data of this compound in DMEM + 10% FBS at 37°C. (Note: This data is for illustrative purposes only and should be experimentally determined.)

From this data, the half-life of this compound in the culture medium can be calculated.

Conclusion

The stability of this compound is a critical consideration for researchers in drug development and related fields. While stable for extended periods in DMSO when stored correctly, its stability in aqueous culture media at 37°C needs to be experimentally verified. The protocols and information provided in these application notes offer a comprehensive guide for researchers to confidently assess the stability of this compound in their specific experimental systems, ensuring the reliability and accuracy of their findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Luciferase Reporter Assay for Aryl Hydrocarbon Receptor (AHR) Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating cellular responses to a variety of environmental and endogenous compounds. Dysregulation of the AHR signaling pathway has been implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the identification of AHR antagonists is a promising therapeutic strategy. The luciferase reporter assay is a widely used, sensitive, and high-throughput method for screening and characterizing AHR antagonists.

These application notes provide a detailed protocol for utilizing a luciferase reporter gene assay to identify and characterize compounds with AHR antagonistic activity. The protocol covers cell culture, assay setup, data acquisition, and analysis. Additionally, a summary of known AHR antagonists and their reported half-maximal inhibitory concentrations (IC50) is provided for comparative purposes.

AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR protein in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription. AHR antagonists function by preventing ligand binding to AHR, thereby inhibiting the downstream signaling cascade.

Application Notes and Protocols for In Vivo Administration of AHR Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental xenobiotics and in modulating various physiological and pathological processes, including immune responses and carcinogenesis.[1][2] AHR antagonists are valuable tools for investigating the therapeutic potential of inhibiting this pathway. "AHR antagonist 2" is a potent and selective inhibitor of both human and mouse AHR, with IC50 values of 0.885 nM and 2.03 nM, respectively.[1] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, along with methods for assessing target engagement and efficacy.

Data Presentation

In Vitro Potency of AHR Antagonists

| Compound | Target | IC50 (nM) | Reference |

| This compound | Human AHR | 0.885 | [1] |

| This compound | Mouse AHR | 2.03 | [1] |

| BAY 2416964 | Human AHR | 21 | |

| BAY 2416964 | Mouse AHR | 18 | |

| GNF-351 | Mouse AHR | 116 |

In Vivo Efficacy of AHR Antagonist (BAY 2416964) in B16F10 Melanoma Syngeneic Mouse Model

| Treatment Group | Dosing | Tumor Growth Inhibition | Change in Body Weight | Reference |

| Vehicle | Oral gavage, daily | - | No significant change | |

| BAY 2416964 | 30 mg/kg, oral gavage, daily | Significant suppression of tumor growth | Well-tolerated, no significant change |

Effects of AHR Antagonist (HBU651) on High-Fat Diet-Induced Obesity in Mice

| Treatment Group | Dosing | Body Weight | Serum TNF-α Levels | Serum MCP-1 Levels | Reference |

| Normal Chow | - | Normal | Baseline | Baseline | |